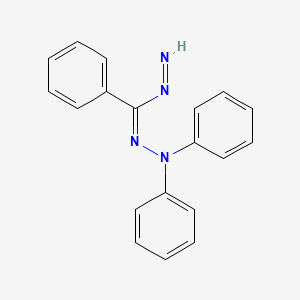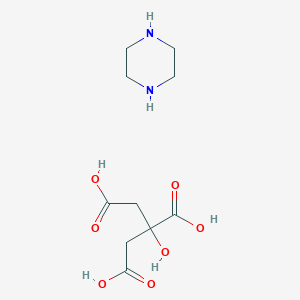
2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine
描述
2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound that combines the properties of two distinct chemical entities: 2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, and piperazine, a heterocyclic organic compound. Citric acid is a weak organic acid found naturally in citrus fruits and is widely used in the food and beverage industry. Piperazine is used in the pharmaceutical industry, primarily as an anthelmintic to treat parasitic worm infections.
准备方法
Synthetic Routes and Reaction Conditions
-
Citric Acid Synthesis: : Citric acid is typically produced through the fermentation of carbohydrates by the mold Aspergillus niger. The process involves the following steps:
Fermentation: Carbohydrates such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.
Precipitation: Calcium hydroxide is added to the fermentation broth to precipitate calcium citrate.
Acidification: Sulfuric acid is used to convert calcium citrate to citric acid.
-
Piperazine Synthesis: : Piperazine can be synthesized through several methods, including:
Ethylenediamine Route: Ethylenediamine is reacted with diethylene glycol in the presence of a catalyst to produce piperazine.
Ammonia Route: Ethylene dichloride is reacted with ammonia to form piperazine.
Industrial Production Methods
Citric Acid: Industrial production of citric acid primarily relies on the fermentation process described above, with large-scale bioreactors used to optimize yield and efficiency.
Piperazine: Industrial production of piperazine often involves the ethylenediamine route due to its cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Oxidation: Citric acid can undergo oxidation reactions to form compounds such as oxaloacetic acid and acetone.
Reduction: Piperazine can be reduced to form various derivatives, including N-substituted piperazines.
Substitution: Both citric acid and piperazine can undergo substitution reactions. For example, citric acid can form esters, while piperazine can form N-alkyl or N-aryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents for citric acid include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents for piperazine include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents for substitution reactions include alkyl halides for piperazine and alcohols for citric acid esterification.
Major Products Formed
Citric Acid Oxidation: Oxaloacetic acid, acetone.
Piperazine Reduction: N-substituted piperazines.
Substitution Products: Citric acid esters, N-alkyl or N-aryl piperazines.
科学研究应用
Chemistry
Catalysis: Citric acid is used as a chelating agent in various catalytic processes.
Synthesis: Piperazine derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
Metabolism: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), a key metabolic pathway in cellular respiration.
Enzyme Inhibition: Piperazine derivatives are studied for their potential as enzyme inhibitors.
Medicine
Anthelmintic: Piperazine is used to treat parasitic worm infections.
Antioxidant: Citric acid is used for its antioxidant properties in various formulations.
Industry
Food and Beverage: Citric acid is widely used as a flavoring and preservative.
Polymer Production: Piperazine is used in the production of polymers such as polyamides.
作用机制
Citric Acid
Metabolic Pathways: Citric acid acts as an intermediate in the citric acid cycle, facilitating the production of energy through the oxidation of acetyl-CoA.
Chelation: Citric acid can chelate metal ions, which is useful in various industrial and biochemical applications.
Piperazine
Neurotransmission: Piperazine acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host.
Enzyme Interaction: Piperazine derivatives can inhibit specific enzymes, affecting various biological pathways.
相似化合物的比较
Similar Compounds
Citric Acid: Similar compounds include tartaric acid, malic acid, and ascorbic acid.
Piperazine: Similar compounds include morpholine, pyrrolidine, and piperidine.
Uniqueness
Citric Acid: Unique for its role in the citric acid cycle and its widespread use in the food industry.
Piperazine: Unique for its dual role as an anthelmintic and a versatile chemical intermediate.
Conclusion
2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it a valuable compound for various scientific and industrial purposes.
属性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXALWLRYIJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921081 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6, 14396-16-8, 113484-97-2 | |
| Record name | Piperazine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC203336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7908394.png)
![1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE](/img/structure/B7908401.png)
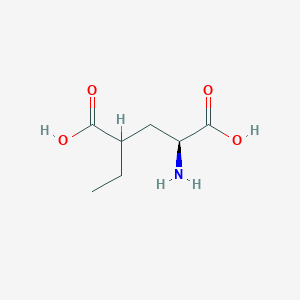
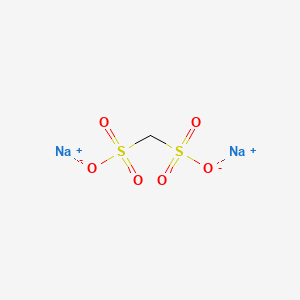
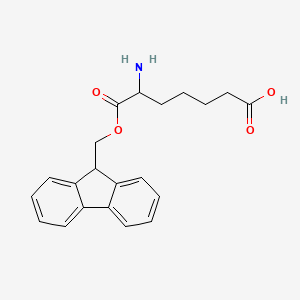
![6-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-oxohexanehydrazide](/img/structure/B7908423.png)
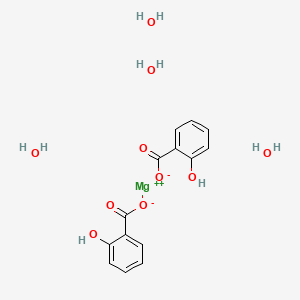
![tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7908432.png)
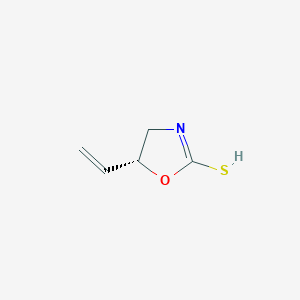
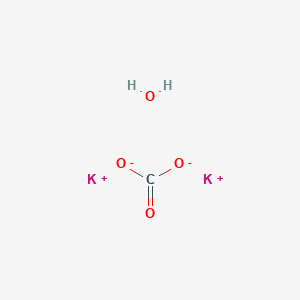
![(E)-5-[(E)-4-carboxy-2-methylbut-3-enoxy]-4-methylpent-2-enoic acid](/img/structure/B7908464.png)
![potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B7908466.png)
